N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine
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Overview
Description
N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group, a methoxy group, and an amine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halide and a base.
Amination: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent.
Industrial Production Methods
Industrial production of N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-4-methoxy-N-phenyl[1,1’-biphenyl]-3-carboxamide
- 4-Hydroxy-2-quinolones
- 1,4-Benzenedicarboxylic acid derivatives
Uniqueness
N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
71672-79-2 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-ethyl-2-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-3-16-15-7-5-4-6-14(15)12-8-10-13(17-2)11-9-12/h4-11,16H,3H2,1-2H3 |
InChI Key |
GILALLLQYQVNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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